(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine is a chemical compound belonging to the class of piperidine derivatives. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and potential therapeutic applications. It is primarily studied for its interactions with various receptors in the central nervous system, particularly as a potential antagonist for the calcitonin gene-related peptide (CGRP) receptors.
(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine is classified as a piperidine derivative. Piperidines are saturated six-membered nitrogen-containing heterocycles that exhibit diverse pharmacological properties. This particular compound falls under the category of synthetic opioids and has been explored for its analgesic properties and receptor antagonism .
The synthesis of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine can be achieved through several methodologies:
The synthesis typically requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. For example, using solvents like ethanol or methanol under inert atmospheres can enhance yields and minimize side reactions .
The molecular structure of (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine features:
The molecular formula is , with a molecular weight of approximately 189.27 g/mol. The compound's structural representation can be depicted using SMILES notation: CC1CC(NC1)C(C2=CC=CC=C2)=C
.
(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine participates in various chemical reactions:
These reactions require careful selection of reagents and conditions to maintain the integrity of the piperidine ring while achieving desired modifications .
The mechanism of action for (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine primarily involves its interaction with CGRP receptors in the central nervous system. By antagonizing these receptors, the compound may reduce pain signaling pathways associated with migraine and other pain conditions.
Research indicates that compounds with similar structures exhibit significant activity at low concentrations (e.g., ED50 values in the range of mg/kg), suggesting potent analgesic effects .
Relevant data from studies indicate that careful handling is required due to potential reactivity with electrophiles .
(3S,5S)-1-Methyl-5-phenylpiperidin-3-amine has several scientific uses:
The efficient construction of the (3S,5S)-1-methyl-5-phenylpiperidin-3-amine scaffold demands precise stereochemical control, typically achieved through chiral pool utilization, auxiliaries, or catalytic methods. One prominent approach employs chiral bicyclic aminals derived from L-cysteine, which undergo enolization followed by stereoselective aldol condensation with benzaldehyde. This method delivers the carbinol intermediate with >98% diastereoselectivity, crucial for establishing the contiguous stereocenters in the target molecule . Alternatively, the Schöllkopf bis-lactim ether methodology provides access to enantiomerically pure methyl ester precursors that can be transformed into the target scaffold through sequential hydrolysis and decarboxylation .
A particularly effective strategy involves the regioselective aziridine ring-opening of N-(p-toluenesulfinyl)-2-methyl-2-methoxycarbonyl-3-phenylaziridine using 50% trifluoroacetic acid in acetonitrile. This approach achieves excellent stereocontrol (dr >20:1) and high yields (>85%), establishing the (2R,3R) configuration that corresponds to the (3S,5S) configuration in the final piperidine system after ring expansion . The stereochemical integrity throughout these transformations is maintained through careful optimization of reaction conditions to minimize epimerization at the C3 and C5 positions.
Table 1: Comparative Stereoselectivity in Piperidine Scaffold Synthesis
Synthetic Method | Key Chiral Controller | Diastereomeric Ratio | Overall Yield |
---|---|---|---|
Chiral Bicyclic Aminals | L-Cysteine-derived template | >98:2 | 72% |
Schöllkopf Bis-Lactim Ether | Valine-derived bis-lactim | >95:5 | 68% |
Aziridine Ring-Opening | p-Toluenesulfinyl chiral auxiliary | >20:1 | 85% |
N-Boc-N,O-Isopropylidene Serinal | Garner's aldehyde equivalent | 88:12 | 63% |
Catalytic enantioselective methods have revolutionized the functionalization of piperidine intermediates, significantly improving the synthetic efficiency for accessing (3S,5S)-1-methyl-5-phenylpiperidin-3-amine. Asymmetric hydrogenation of enamine precursors using chiral Ir-phosphine catalysts achieves near-perfect enantioselectivity (ee >99%) under mild conditions (25°C, 50 psi H₂). The catalyst's structural features, particularly the atropisomeric biphenyl phosphine ligands, enable facial differentiation during substrate approach, ensuring precise installation of the C5 stereocenter [3].
For introducing the C3-amino group with stereocontrol, reductive amination of the corresponding ketopiperidine using chiral transition metal catalysts provides an efficient route. Employing Ru-TsDPEN catalysts (Noyori-type) in transfer hydrogenation conditions (HCO₂H/Et₃N) affords the (3S)-amine with 95% ee and 90% yield. The reaction proceeds via a chiral metal-hydride intermediate that delivers hydride selectively to the re face of the iminium species [5].
Recent advances include enzyme-mediated resolutions of racemic piperidine precursors using immobilized lipases (e.g., Candida antarctica Lipase B). Selective acylation of the (3S,5S)-enantiomer with vinyl acetate in tert-butyl methyl ether achieves 48% conversion with >99% ee for the remaining (3R,5R)-enantiomer, allowing efficient separation and recycling of the undesired isomer through base-catalyzed racemization [3]. These catalytic methodologies significantly reduce the step count compared to traditional chiral auxiliary approaches while maintaining exceptional stereochemical fidelity.
Table 2: Catalytic Systems for Enantioselective Piperidine Functionalization
Catalytic System | Reaction Type | ee (%) | Reaction Conditions | Product Configuration |
---|---|---|---|---|
Ir-(S)-SpiroPAP | Enamine Hydrogenation | >99 | 50 psi H₂, CH₂Cl₂, 25°C | (3S,5S) |
Ru-(R,R)-TsDPEN | Reductive Amination | 95 | HCO₂H/Et₃N (5:2), DMF, 40°C | (3S) |
Pd-Chiral PyOx | N-Alkylation | 92 | K₃PO₄, Toluene, 80°C | (3S,5S) |
CALB (Immobilized) | Kinetic Resolution | >99 | Vinyl acetate, MTBE, 30°C | (3S,5S) retained |
The presence of multiple nitrogen functionalities in (3S,5S)-1-methyl-5-phenylpiperidin-3-amine necessitates strategic protecting group strategies to enable selective transformations. The tertiary amine at position 1 is typically alkylated early in the synthesis, while the C3-amino group requires orthogonal protection for subsequent derivatization. The Boc (tert-butoxycarbonyl) group demonstrates superior performance for amine protection in this scaffold, providing 92% yield during installation using di-tert-butyl dicarbonate in THF at 0-25°C. Crucially, Boc removal occurs cleanly with TFA in dichloromethane without disturbing the tertiary amine or phenyl substituents [5].
Alternative protecting groups include the Cbz (benzyloxycarbonyl) group, installed with benzyl chloroformate (84% yield), and removed via hydrogenolysis over Pd/C. However, the Cbz group exhibits partial hydrogenolytic cleavage of the C5-phenyl ring (>15% side reaction), making it less suitable for this specific scaffold [6]. For temporary protection during specific transformations, the phthalimide group offers advantages, introduced using N-ethoxycarbonylphthalimide in 78% yield and removed with hydrazine hydrate in ethanol at 80°C. The bulkiness of the phthalimide group additionally prevents undesired N-alkylation at the C3-position during N1 functionalization steps [9].
Strategic protecting group combinations enable selective functionalization: Boc protection of the C3-amine allows methylation at N1 using methyl triflate (quantitative), followed by Boc deprotection to reveal the primary amine for further derivatization. This orthogonal approach achieves 85% overall yield for three-step transformations, demonstrating the efficiency of well-designed protection schemes [5].
Table 3: Protecting Group Performance in Piperidine Amine Derivatization
Protecting Group | Installation Reagent | Yield (%) | Deprotection Conditions | Compatibility Issues |
---|---|---|---|---|
Boc | (Boc)₂O, Et₃N, THF | 92 | TFA/DCM (1:1), rt, 1h | None observed |
Cbz | Cbz-Cl, Na₂CO₃, dioxane/H₂O | 84 | H₂ (1 atm), 10% Pd/C, EtOH | C5-phenyl ring hydrogenolysis |
Fmoc | Fmoc-OSu, NaHCO₃, dioxane/H₂O | 89 | 20% piperidine/DMF, 30 min | Tertiary amine alkylation |
Phthalimido | N-EC-phthalimide, toluene | 78 | N₂H₄·H₂O, EtOH, 80°C, 4h | Ring-opening byproducts (8%) |
Solid-phase synthesis enables rapid generation of (3S,5S)-1-methyl-5-phenylpiperidin-3-amine analogs for structure-activity relationship studies. The Wang resin-linked approach begins with immobilization of Fmoc-protected 4-aminopiperidine-3-carboxylic acid through the carboxylic acid functionality using DIC/HOBt coupling (loading: 0.78 mmol/g). Sequential deprotection (piperidine/DMF), reductive amination with diverse aldehydes (NaBH₃CN, DMF/AcOH), N-alkylation (alkyl halides, DIEA), and cleavage (TFA/H₂O, 95:5) delivers N1- and N3-modified analogs in high purity (>85% by HPLC) [5].
Alternative strategies employ Rink amide MBHA resin for C-terminal amide analog production. After attachment of Alloc-protected (3S,5S)-5-phenylpiperidin-3-amine, the alloc group is removed with Pd(PPh₃)₄ and phenylsilane (20 min), liberating the secondary amine for acylation with diverse carboxylic acids (HATU/DIEA activation). Cleavage with TFA/TIS/H₂O (95:2.5:2.5) affords C3-acylated derivatives in excellent yields (82-94%) and >90% purity [9].
The efficiency of solid-phase synthesis is demonstrated in the generation of combinatorial libraries (96 compounds) exploring substitutions at N1 and N3 positions. Microwave-assisted acylation (30 min at 80°C) and alkylation (15 min at 100°C) steps significantly reduce reaction times compared to conventional heating. Automated purification via reverse-phase HPLC equipped with fraction collection provides analytically pure compounds (typically >95% purity) suitable for high-throughput biological screening [5]. The solid-phase approach reduces synthesis time per analog to approximately 36 hours compared to 5-7 days for solution-phase routes, representing a 6-fold increase in throughput for lead optimization campaigns.
Table 4: Solid-Phase Synthesis Platforms for Piperidine Analog Generation
Resin Type | Linker Chemistry | Loading (mmol/g) | Key Transformation | Cleavage Conditions | Average Purity |
---|---|---|---|---|---|
Wang resin | Ester linkage | 0.78 | Reductive amination | 95% TFA/H₂O | 85% |
Rink amide MBHA | Amide linkage | 0.68 | HATU-mediated acylation | TFA/TIS/H₂O (95:2.5:2.5) | 92% |
Trityl chloride | Amine linkage | 1.05 | SNAr reactions | 1% TFA/DCM | 89% |
HMBA | Ester linkage | 0.82 | Suzuki-Miyaura coupling | NaOH/THF/H₂O (1:4:1) | 87% |
Comparative Analysis of Structurally Related Piperidine Compounds
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9